![molecular formula C5H5F3N2S B1318703 (2-(Trifluoromethyl)thiazol-4-yl)methanamine CAS No. 852854-39-8](/img/structure/B1318703.png)
(2-(Trifluoromethyl)thiazol-4-yl)methanamine
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Overview
Description
2-(Trifluoromethyl)thiazol-4-yl)methanamine (TFMT) is a synthetic compound that was first synthesized in the early 1990s. It has seen increasing use in scientific research due to its unique properties and wide range of applications. TFMT has been studied extensively in the laboratory and has shown potential in a variety of scientific fields, including drug development, biochemistry, and physiology.
Scientific Research Applications
Antimicrobial Activities : Novel derivatives of benzimidazole, which include (2-(Trifluoromethyl)thiazol-4-yl)methanamine, have shown significant antibacterial and antifungal activities. These compounds were synthesized and tested for their minimum inhibitory concentrations against various microbes, demonstrating their potential in developing new antimicrobial agents (Barot, Manna, & Ghate, 2017).
Antitumor Activity : A series of functionalized amines, including derivatives of (2-(Trifluoromethyl)thiazol-4-yl)methanamine, were investigated for their in vitro antitumor activity. These compounds displayed significant cytotoxicity and cytostatic effects on various human cancer cell lines, indicating their potential application in cancer research and therapy (Károlyi et al., 2012).
Synthesis of Novel Compounds : The compound has been used in the synthesis of various novel chemical entities. For instance, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a high-yielding reaction, indicating the utility of (2-(Trifluoromethyl)thiazol-4-yl)methanamine in creating new chemical structures for further exploration (Shimoga, Shin, & Kim, 2018).
Labilization of Trifluoromethyl Group : Research has shown that compounds like N-2-Chloro-4-(trifluoromethyl)-5-thiazolyl-N',N'-diethylurea, closely related to (2-(Trifluoromethyl)thiazol-4-yl)methanamine, can undergo labilization of the trifluoromethyl group under mild conditions. This finding is crucial in understanding the reactivity and potential applications of such compounds in various chemical reactions (SouthMichael, 1991).
Antimicrobial Activity of Urea and Thiourea Derivatives : Novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine, a compound related to (2-(Trifluoromethyl)thiazol-4-yl)methanamine, have shown significant in vitro antibacterial and antifungal activities. These compounds represent an area of interest for developing new antimicrobial agents (Vedavathi, Sudhamani, & Raju, 2017).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (2-(Trifluoromethyl)thiazol-4-yl)methanamine are currently unknown . As research progresses, we may gain more insight into the downstream effects of this compound on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
properties
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)4-10-3(1-9)2-11-4/h2H,1,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVNZSFAYIKOJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590498 |
Source
|
Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)thiazol-4-yl)methanamine | |
CAS RN |
852854-39-8 |
Source
|
Record name | 2-(Trifluoromethyl)-4-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=852854-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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